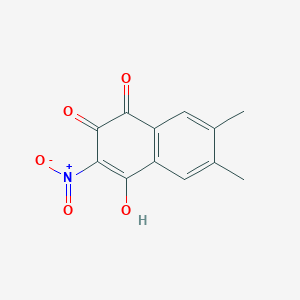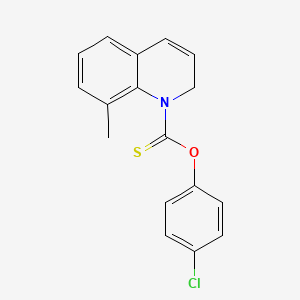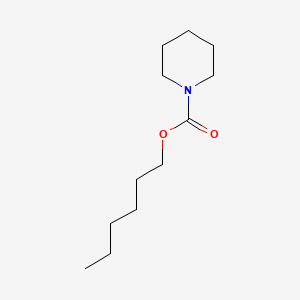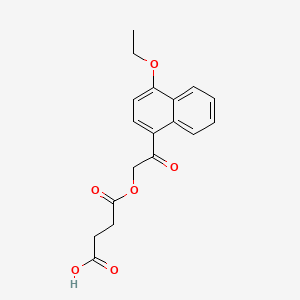![molecular formula C15H20O3 B14604823 2-[4-(2-Methylpropanoyl)phenyl]propyl acetate CAS No. 61147-94-2](/img/structure/B14604823.png)
2-[4-(2-Methylpropanoyl)phenyl]propyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2-Methylpropanoyl)phenyl]propyl acetate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is characterized by its unique structure, which includes a phenyl ring substituted with a 2-methylpropanoyl group and a propyl acetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Methylpropanoyl)phenyl]propyl acetate typically involves the esterification of 2-[4-(2-Methylpropanoyl)phenyl]propyl alcohol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and solvents is carefully controlled to ensure the purity and quality of the final product. Additionally, purification techniques such as distillation and recrystallization are employed to isolate the desired ester.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Methylpropanoyl)phenyl]propyl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield the corresponding alcohol and acetic acid.
Reduction: The carbonyl group in the 2-methylpropanoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products Formed
Hydrolysis: 2-[4-(2-Methylpropanoyl)phenyl]propyl alcohol and acetic acid.
Reduction: 2-[4-(2-Methylpropanoyl)phenyl]propyl alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-[4-(2-Methylpropanoyl)phenyl]propyl acetate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in vivo.
Industry: Utilized in the fragrance industry for its pleasant aroma and in the synthesis of other organic compounds.
Mechanism of Action
The mechanism of action of 2-[4-(2-Methylpropanoyl)phenyl]propyl acetate involves its interaction with various molecular targets. The ester bond can be hydrolyzed by esterases, releasing the corresponding alcohol and acetic acid. The released alcohol can further interact with biological pathways, potentially exhibiting pharmacological effects. The exact molecular targets and pathways depend on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
2-[4-(2-Methylpropanoyl)phenyl]propyl acetate can be compared with other similar esters, such as:
2-Methyl-2-phenylpropyl acetate: Similar in structure but with a different substitution pattern on the phenyl ring.
Phenylpropyl acetate: Lacks the 2-methylpropanoyl group, resulting in different chemical and biological properties.
2-Methylpropyl acetate: A simpler ester with a shorter carbon chain and different aromatic substitution.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity.
Properties
CAS No. |
61147-94-2 |
|---|---|
Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
2-[4-(2-methylpropanoyl)phenyl]propyl acetate |
InChI |
InChI=1S/C15H20O3/c1-10(2)15(17)14-7-5-13(6-8-14)11(3)9-18-12(4)16/h5-8,10-11H,9H2,1-4H3 |
InChI Key |
RLSZKQWIZNGHMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=CC=C(C=C1)C(C)COC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[1-(4-Methylphenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14604781.png)






![Tetrazolo[1,5-a]pyridine-8-carbonitrile, 5-methyl-7-phenyl-](/img/structure/B14604839.png)
